molecular formula C6H7NOS B1146306 3-(Methylsulfinyl)pyridine CAS No. 141986-55-2

3-(Methylsulfinyl)pyridine

Cat. No.: B1146306
CAS No.: 141986-55-2
M. Wt: 141.19088
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Methylsulfinyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methylsulfinyl group attached to the third carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfinyl)pyridine typically involves the oxidation of 3-methylthiopyridine. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of heterogeneous catalysts can also be employed to facilitate the oxidation reaction, thereby improving the overall yield and reducing the production costs.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfinyl)pyridine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.

    Reduction: The sulfinyl group can be reduced back to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: 3-Methylsulfonylpyridine.

    Reduction: 3-Methylthiopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfinyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives.

    Biology: It serves as a probe to study enzyme mechanisms involving sulfur-containing compounds.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfinyl)pyridine involves its interaction with molecular targets through its sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or alteration of receptor signaling.

Comparison with Similar Compounds

    3-Methylpyridine: Lacks the sulfinyl group, making it less reactive in certain chemical reactions.

    3-Methylthiopyridine: Contains a thiol group instead of a sulfinyl group, leading to different reactivity and applications.

    3-Methylsulfonylpyridine: Contains a sulfonyl group, which is more oxidized than the sulfinyl group.

Uniqueness: 3-(Methylsulfinyl)pyridine is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

141986-55-2

Molecular Formula

C6H7NOS

Molecular Weight

141.19088

Synonyms

Pyridine, 3-(methylsulfinyl)-, (R)- (9CI)

Origin of Product

United States

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